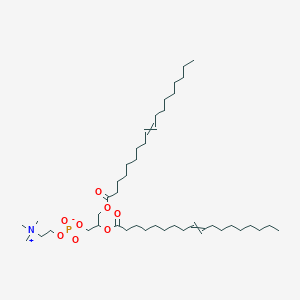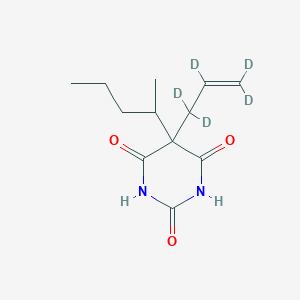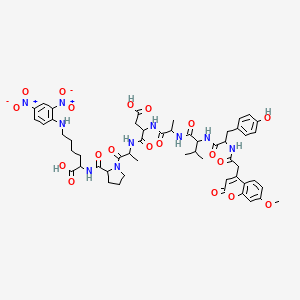
1, 2-Dioleoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1, 2-Dioleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound where the acyl groups at positions 1 and 2 are both oleoyl. It is commonly used in the formation of micelles, liposomes, and other types of artificial membranes . This compound is significant in various scientific fields due to its unique structural and physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1, 2-Dioleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the phosphatidylcholine structure .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification and phosphorylation processes. These methods often involve the use of high-purity reagents and controlled environments to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1, 2-Dioleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions
Esterification: This reaction involves the formation of esters through the reaction with alcohols under acidic conditions.
Major Products Formed
Hydrolysis: Oleic acid and glycerophosphocholine.
Oxidation: Oxidized phospholipids.
Esterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
1, 2-Dioleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mécanisme D'action
1, 2-Dioleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability . The compound can also affect the thermodynamics of drug partitioning into lipid membranes, which is crucial for drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1, 2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphatidylcholine with palmitic acid instead of oleic acid.
1, 2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine head group instead of choline.
Uniqueness
1, 2-Dioleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct fluidity and phase behavior to lipid bilayers. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems .
Propriétés
Numéro CAS |
68737-67-7 |
|---|---|
Formule moléculaire |
C44H84NO8P |
Poids moléculaire |
786.1 g/mol |
Nom IUPAC |
2,3-di(octadec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3 |
Clé InChI |
SNKAWJBJQDLSFF-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)


![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)







![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786014.png)
